Pyrrolidin-3-ylboronicacidhydrochloride

Stability Storage Handling

Boronic acid building block instability causes inconsistent Suzuki coupling results in parallel synthesis. This HCl salt solves that with enhanced solid-state stability (2-year shelf-life), eliminating frequent re-purification. • 98% purity, white crystalline solid for reliable cross-coupling. • Scalable from mg to 130 g for hit-to-lead and preclinical studies. • Compatible with diastereoselective 1,3-dipolar cycloaddition routes for enantiopure synthesis.

Molecular Formula C4H11BClNO2
Molecular Weight 151.40 g/mol
Cat. No. B13109164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-3-ylboronicacidhydrochloride
Molecular FormulaC4H11BClNO2
Molecular Weight151.40 g/mol
Structural Identifiers
SMILESB(C1CCNC1)(O)O.Cl
InChIInChI=1S/C4H10BNO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6-8H,1-3H2;1H
InChIKeySQAUGQQYUMPYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidin-3-ylboronic acid hydrochloride: Properties & Procurement


Pyrrolidin-3-ylboronic acid hydrochloride (CAS 478245-18-0) is a heterocyclic boronic acid derivative that integrates a saturated pyrrolidine ring with a boronic acid moiety, presented as the hydrochloride salt (molecular formula C4H11BClNO2, molecular weight 151.40 g/mol) [1]. This compound is primarily employed as a bifunctional building block in organic synthesis and medicinal chemistry, leveraging the nucleophilic character of the boronic acid for Suzuki-Miyaura cross-coupling reactions while the pyrrolidine nitrogen serves as a handle for further functionalization or as a hydrogen-bonding motif in target binding [2]. Its procurement is driven by the need for a stable, sp3-rich heterocyclic boronic acid that can be reliably scaled and incorporated into diverse molecular architectures [3].

Workflow

Suzuki-Miyaura cross-coupling compatible sp3-rich heterocyclic boronic acid building block

Format

Hydrochloride salt with reported enhanced stability against protodeboronation and oligomerization

Selection

3-position substitution defines stereochemical outcomes; supports chiral pyrrolidine scaffold construction

Pyrrolidin-3-ylboronic acid hydrochloride: Substitution Risks


Generic substitution of pyrrolidin-3-ylboronic acid hydrochloride with other heterocyclic boronic acids is ill-advised due to marked differences in both physical stability and synthetic accessibility. The hydrochloride salt form confers enhanced stability against protodeboronation and oligomerization, a common failure mode for many free-base pyrrolidine boronic acids . Furthermore, the 3-position substitution on the pyrrolidine ring dictates the three-dimensional spatial arrangement of the boronic acid, which is critical for stereochemical outcomes in downstream reactions [1]. Regioisomeric analogs, such as the 2-yl variant, often exhibit different reactivity profiles and may not be compatible with the scalable, diastereoselective synthetic methods specifically developed for the 3-borylated system [2]. Thus, direct replacement without rigorous re-optimization risks compromised yield, purity, and stereochemical fidelity in multi-step synthetic sequences.

Target Compound Pyrrolidin-3-ylboronic acid hydrochloride: stable salt form with reported 2-year shelf-life
Potential Substitute Free-base pyrrolidine boronic acids: variable stability may require inert atmosphere and low-temperature storage
Target Compound 3-Borylated pyrrolidine: diastereoselective route reported, defined stereochemical configuration
Potential Substitute 2-Yl regioisomer: different reactivity profile; may require asymmetric synthesis not optimized for scale

Pyrrolidin-3-ylboronic acid hydrochloride: Evidence of Differentiation


Long-Term Stability as Hydrochloride Salt

Pyrrolidin-3-ylboronic acid hydrochloride demonstrates superior stability compared to its free-base counterpart, a key advantage for procurement and long-term storage. As a solid, it is stable for up to 2 years from the date of purchase when stored as supplied, and solutions in DMSO can be stored at -20°C for up to 2 months . This stability is attributed to protonation of the pyrrolidine nitrogen, which prevents intermolecular condensation and the formation of boroxines or oligomers . In contrast, many free-base pyrrolidine boronic acids are reported to be less stable, often requiring storage under inert atmosphere and at low temperatures to mitigate decomposition .

Long-Term Stability
Class-level inference
2-year shelf-life as supplied solid; DMSO solutions stable at -20°C for up to 2 months
Supports procurement and storage planning for reproducible synthetic workflows
Free-base analogs often show shorter and variable stability; lot-specific data to verify
Stability Storage Handling

Multi-Gram Scalability for 3-Borylated Pyrrolidines

A validated, scalable synthetic route to 3-borylated pyrrolidines, including pyrrolidin-3-ylboronic acid hydrochloride, has been established via 1,3-dipolar cycloaddition of N-benzyl azomethine ylide with alkenyl boronates, followed by Pd(OH)2-mediated N-debenzylation of the corresponding hydrochloride salt [1]. This method has been successfully executed on up to a 130 g scale, providing the bifunctional building blocks in high purity [1]. This contrasts with many alternative heterocyclic boronic acids where scalable syntheses are either not reported or rely on less efficient, non-stereoselective routes that are challenging to implement in a research or production setting.

Multi-Gram Scalability
Class-level inference
130 g scale reported for 3-borylated pyrrolidine hydrochloride derivative
Supports large-scale research supply planning and process chemistry evaluation
Reported for a derivative; confirm batch-scale data for target compound
Scalable Synthesis Process Chemistry Medicinal Chemistry

Diastereoselective 3-Borylated Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition method for preparing 3-borylated pyrrolidines proceeds in a diastereoselective manner, providing access to defined stereochemical configurations [1]. While specific diastereomeric ratios are not detailed in the available abstract, the reported diastereoselectivity is a key differentiator from many non-stereoselective borylation methods that yield racemic mixtures [2]. This contrasts with the synthesis of pyrrolidin-2-ylboronic acid derivatives, which often rely on asymmetric routes that are more complex and may not be as readily scalable.

Diastereoselective Route
Supporting evidence
1,3-Dipolar cycloaddition with alkenyl boronates provides stereochemical control
Supports chiral building block preparation; may streamline single-stereoisomer access
Exact diastereomeric ratios not specified in available source
Stereoselective Synthesis Diastereoselectivity Chiral Building Blocks

DPP-IV Inhibitor Pharmacophore Integration

Heterocyclic boronic acids based on the pyrrolidine core have been specifically disclosed as selective DPP-IV inhibitors [1]. A convergent synthetic method has been patented for the preparation of pyrrolidine boronic acids, including derivatives of pyrrolidin-3-ylboronic acid, which are useful in treating diabetes and related diseases [1]. This patent protection and defined biological target differentiate this scaffold from other heterocyclic boronic acids (e.g., piperidin-3-ylboronic acid) that are not as prominently featured in the DPP-IV inhibitor patent literature.

DPP-IV Pharmacophore
Class-level inference
Disclosed in patent literature as a precursor to DPP-IV inhibitor scaffolds
Supports target-class research relevance for DPP-IV inhibitor programs
Patent context; independent biological validation review needed
DPP-IV Inhibitors Medicinal Chemistry Boronic Acid Pharmacophore

Pyrrolidin-3-ylboronic acid hydrochloride: Application Scenarios


High-Throughput Synthesis with Stable Boronic Acids

Given its demonstrated stability as a hydrochloride salt (2-year shelf-life as a solid), pyrrolidin-3-ylboronic acid hydrochloride is ideally suited for compound management and high-throughput parallel synthesis workflows where building block degradation would lead to inconsistent reaction outcomes and wasted resources [1]. Procurement of this stable form minimizes the need for frequent re-analysis and re-purification, ensuring reliable performance across hundreds of Suzuki-Miyaura coupling reactions.

Scale-Up of Pyrrolidine Drug Candidates

The established multi-gram scalability (up to 130 g) of 3-borylated pyrrolidines [1] makes this building block a strategic choice for medicinal chemists looking to transition from hit-to-lead optimization to initial scale-up for preclinical studies. The reliable synthetic route reduces the technical risk associated with sourcing larger quantities of this specific heterocyclic boronic acid compared to less well-characterized regioisomers.

Chiral Pyrrolidine Scaffold Synthesis

For research programs requiring stereochemically defined pyrrolidine cores, the diastereoselective 1,3-dipolar cycloaddition route [1] provides a distinct advantage. This method offers a more direct and scalable entry to non-racemic 3-borylated pyrrolidines compared to the asymmetric syntheses often required for 2-borylated analogs, thus streamlining the preparation of enantiopure building blocks for medicinal chemistry exploration.

DPP-IV Inhibitor Discovery

The patent literature explicitly identifies pyrrolidine boronic acids, including 3-substituted variants, as key intermediates for DPP-IV inhibitor synthesis [1]. For research groups focused on this target class, pyrrolidin-3-ylboronic acid hydrochloride represents a validated starting point for library synthesis, offering a direct connection to known pharmacophores and a higher probability of generating biologically active hits compared to untested boronic acid scaffolds.

Application
Selection Property
Validation Focus
High-throughput parallel synthesis
Reported salt-form stability
Lot-consistency and degradation review
Preclinical scale-up synthesis
Reported multi-gram route availability
Batch-scale reproducibility review
Chiral pyrrolidine scaffold construction
Diastereoselective synthetic route
Stereochemical outcome verification
DPP-IV inhibitor pharmacophore studies
Reported target-class association
Patent-literature pharmacophore review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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